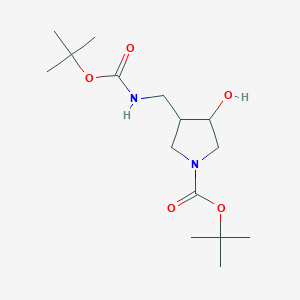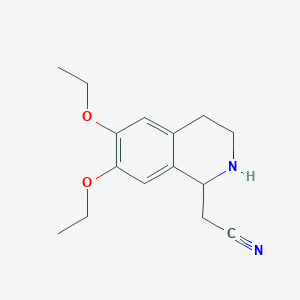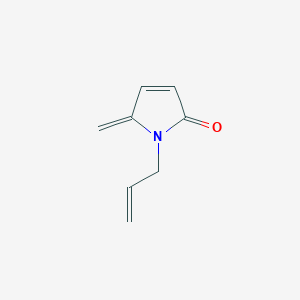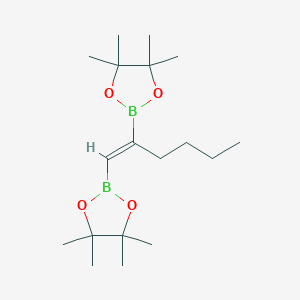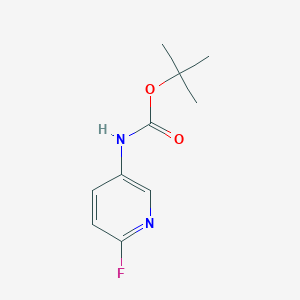
Tert-butyl (6-fluoropyridin-3-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl (6-fluoropyridin-3-yl)carbamate and related compounds involves chemoselective transformations and condensation reactions. Sakaitani and Ohfune (1990) describe the transformation of amino protecting groups into tert-butyldimethylsilyl carbamates, showcasing a methodology relevant to synthesizing complex carbamates. Sanjeevarayappa et al. (2015) detailed the synthesis of a related compound through condensation between carbamimide and 3-fluorobenzoic acid, indicating the versatility of carbamate synthesis approaches (Sakaitani & Ohfune, 1990); (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Characterization and structural analysis are crucial for understanding tert-butyl (6-fluoropyridin-3-yl)carbamate's properties. Sanjeevarayappa et al. (2015) characterized a similar compound using LCMS, NMR, IR, and XRD, providing insights into molecular conformation and interactions, such as weak C–H···O interactions and aromatic π–π stacking, which are significant for molecular architecture understanding (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of tert-butyl (6-fluoropyridin-3-yl)carbamate derivatives involve interactions with various electrophiles and the potential for forming N-ester type compounds. The work by Sakaitani and Ohfune (1990) illustrates the chemoselective potential of silyl carbamates, a class to which tert-butyl (6-fluoropyridin-3-yl)carbamate relates, indicating their utility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
Analyzing the physical properties, such as solubility, melting point, and crystal structure, is essential for understanding the compound's behavior in different conditions. The X-ray diffraction studies mentioned by Sanjeevarayappa et al. (2015) provide a glimpse into the crystalline nature of related compounds, indicating the importance of molecular packing and interactions in defining physical properties (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with electrophiles, hydrolysis resistance, and potential for various organic transformations, highlight tert-butyl (6-fluoropyridin-3-yl)carbamate's versatility in synthetic applications. The studies by Sakaitani and Ohfune (1990) and Sanjeevarayappa et al. (2015) discuss aspects that can be extrapolated to understand the chemical behavior and reactivity of tert-butyl (6-fluoropyridin-3-yl)carbamate (Sakaitani & Ohfune, 1990); (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents : Derivatives of tert-butyl (6-fluoropyridin-3-yl)carbamate, such as 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, have been synthesized and found to possess potent antibacterial activities, both in vitro and in vivo (Bouzard et al., 1989).
Halogen Bond Involvement : A study on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed that these compounds, belonging to the same structural family, form crystals linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Intermediate in Drug Synthesis : The compound has been used as an intermediate in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines, synthesized from L-Serine (Tang et al., 2014).
Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of omisertinib (AZD9291), a compound with significant biological activity (Zhao et al., 2017).
Photocatalyzed Protocols : The compound has been used in photoredox-catalyzed amination processes, establishing new pathways for assembling a range of biologically relevant structures (Wang et al., 2022).
Radiopharmaceutical Synthesis : Tert-butyl (6-fluoropyridin-3-yl)carbamate derivatives have been utilized in the synthesis of radiopharmaceuticals like [(18) F]T807, a promising PET radiopharmaceutical for imaging paired helical filaments of tau (Shoup et al., 2013).
Synthetic and Crystallographic Studies : The compound has been studied for its synthetic utility and characterized through single-crystal X-ray diffraction studies, revealing insights into its molecular structure (Kant et al., 2015).
Chemoselective Transformation : Studies have shown its application in chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
Catalytic and Photophysical Applications : The compound has been used in the creation of cationic iridium(III) complexes with unique photophysical properties, suggesting potential applications in materials science (Shan et al., 2011).
Eigenschaften
IUPAC Name |
tert-butyl N-(6-fluoropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNEIOGSGKPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452602 | |
| Record name | tert-Butyl (6-fluoropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (6-fluoropyridin-3-yl)carbamate | |
CAS RN |
171178-41-9 | |
| Record name | tert-Butyl (6-fluoropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



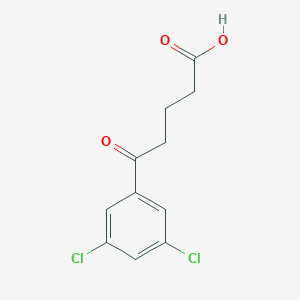





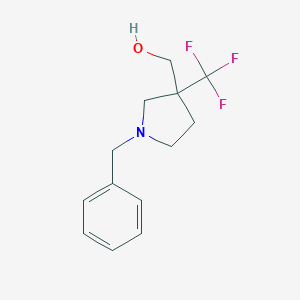

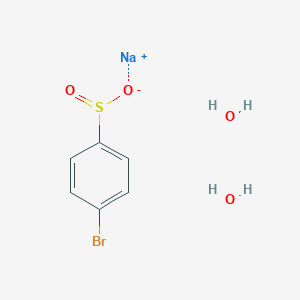
![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
